![molecular formula C6H7ClF2O3 B2467279 Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate CAS No. 933772-60-2](/img/structure/B2467279.png)
Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3 . It is also known as Ethyl 4,4-difluoro-3-oxobutanoate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound consists of an ester group (-COO-) and a butanoate backbone with two fluorine atoms and one chlorine atom attached . The InChI code for this compound is 1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 166.12 and a density of 1.2±0.1 g/cm3 . The boiling point is 170.1±30.0 °C and the flash point is 55.7±19.4 °C .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, has been identified as a highly versatile intermediate in the synthesis of various trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Microbial Asymmetric Reduction
Ethyl 4-chloro-3-oxobutanoate, a compound structurally similar to this compound, was used in enzymatic asymmetric reductions. Enzymes like NADPH-dependent aldehyde reductase isolated from Sporobolomyces salmonicolor have catalyzed its reduction in organic solvent-water diphasic systems (Shimizu et al., 1990).
Antimicrobial and Antioxidant Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, was synthesized and studied for its antimicrobial and antioxidant susceptibilities. Its structure was analyzed using spectral and X-ray diffraction studies (Kumar et al., 2016).
Biocatalysis in Organic Solvent-Water Systems
The use of Escherichia coli cells expressing aldehyde reductase and glucose dehydrogenase genes for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water systems has been researched. This approach facilitates the synthesis of optically pure compounds (Kataoka et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals . Its primary targets are potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in the regulation of neuronal excitability and neurotransmission.
Mode of Action
For instance, when used in the synthesis of potassium channel activators, it may enhance the opening of potassium channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability .
Biochemical Pathways
This compound affects several biochemical pathways. As a precursor in the synthesis of potassium channel activators, it can influence the potassium ion transport pathway. This pathway is crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials . Additionally, when used in the synthesis of β-alanine derived GABA-T antagonists, it can affect the γ-aminobutyric acid (GABA) pathway, which is the main inhibitory neurotransmitter pathway in the brain .
Pharmacokinetics
Its metabolism and excretion would depend on the specific metabolic pathways present in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific pharmaceuticals it is used to synthesize. For instance, if it is used to synthesize potassium channel activators, the result of its action could be a decrease in neuronal excitability . If it is used to synthesize β-alanine derived GABA-T antagonists, the result could be an increase in GABA levels, leading to enhanced inhibitory neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals. For instance, extreme temperatures or pH levels could potentially degrade the compound or reduce its efficacy. The presence of other chemicals could lead to interactions that affect the compound’s stability or action .
properties
IUPAC Name |
ethyl 2-chloro-4,4-difluoro-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIQKPWQJFGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.